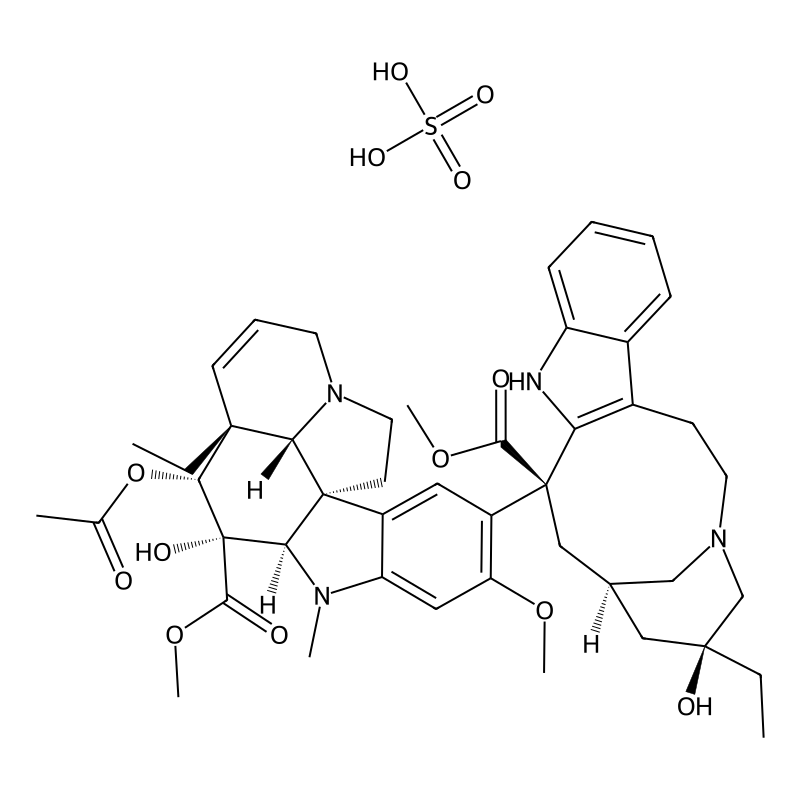

Vinblastine Sulfate

C46H60N4O13S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C46H60N4O13S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Vinblastine sulfate (CAS 143-67-9) is the highly water-soluble sulfate salt of the natural vinca alkaloid vinblastine. Functioning as a potent microtubule-destabilizing agent, it binds specifically to the vinca domain of tubulin, inhibiting polymerization and inducing mitotic arrest. For procurement and material selection, the sulfate salt is prioritized over the free base due to its high hydrophilicity, which eliminates the need for harsh organic solvents in assay preparation. Furthermore, its distinct N-methyl structural feature provides a differentiated stability and lipophilicity profile compared to its close analog vincristine, making it a standard reference material for comparative pharmacology, liposomal formulation research, and tubulin-binding assays [1].

Generic substitution within the vinca alkaloid class or salt forms fundamentally alters experimental and formulation outcomes. Procuring vinblastine free base instead of the sulfate salt results in near-total insolubility in water, forcing the use of DMSO or ethanol, which can induce solvent-mediated cytotoxicity in sensitive cell lines [1]. Substituting with vincristine sulfate introduces a highly labile N-formyl group that degrades more rapidly in reconstituted aqueous solutions, compromising longitudinal assay reproducibility [2]. Additionally, utilizing other analogs like vinorelbine reduces the absolute tubulin binding affinity, shifting the IC50 baselines in structural biology and polymerization assays [3]. Therefore, exact procurement of vinblastine sulfate is critical for maintaining baseline stability, solubility, and binding kinetics.

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 5388983, Vinblastine sulfate.

- [2] Stable aqueous formulations of vinca alkaloids. Patent GB2125292A.

- [3] Lobert, S., et al. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine. Cancer Research 56.22 (1996): 5186-5192.

Aqueous Solubility for Solvent-Free Assay Formulation

The salt form of vinblastine is critical for biological and analytical formulations. Vinblastine sulfate achieves an aqueous solubility of ≥50 mg/mL, whereas the vinblastine free base is practically insoluble in water (<0.1 mg/mL) [1]. This multi-log difference allows the sulfate salt to be directly dissolved in aqueous buffers or physiological saline without the use of DMSO.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | ≥50 mg/mL (Vinblastine Sulfate) |

| Comparator Or Baseline | <0.1 mg/mL (Vinblastine Free Base) |

| Quantified Difference | >500-fold increase in aqueous solubility |

| Conditions | Standard aqueous buffer / water at 25°C |

Enables the preparation of high-concentration aqueous stock solutions, preventing solvent-induced artifacts in sensitive cell-based assays.

Reconstituted Aqueous Stability

Vinblastine sulfate features an N-methyl group on its vindoline core, which confers significantly higher hydrolytic stability in aqueous solutions compared to vincristine sulfate, which contains a labile N-formyl group. Reconstituted vinblastine sulfate demonstrates an estimated half-life (t1/2) of approximately 150 days at 25°C, whereas vincristine and vindesine are prone to faster degradation, necessitating stricter handling and shorter shelf-lives for stock solutions [1].

| Evidence Dimension | Aqueous Solution Stability (t1/2) |

| Target Compound Data | ~150 days at 25°C (Vinblastine Sulfate) |

| Comparator Or Baseline | Rapid degradation / shorter shelf-life (Vincristine Sulfate / N-formyl analogs) |

| Quantified Difference | Significantly extended functional shelf-life in solution |

| Conditions | Reconstituted aqueous solution at room temperature (25°C) |

Reduces reagent waste and ensures consistent dosing profiles across long-term in vitro studies.

Tubulin Binding Affinity and Polymerization Inhibition

While structurally similar, vinblastine and vinorelbine exhibit distinct thermodynamic binding profiles to tubulin. Vinblastine sulfate demonstrates a higher overall binding affinity for tubulin self-association steps compared to vinorelbine, driving more potent inhibition of microtubule assembly in cell-free assays [1]. This makes vinblastine the preferred benchmark for maximum depolymerization pressure.

| Evidence Dimension | Overall Tubulin Binding Affinity |

| Target Compound Data | Higher binding constant (Vinblastine) |

| Comparator Or Baseline | Lower binding constant (Vinorelbine) |

| Quantified Difference | Stronger binding during tubulin self-association steps |

| Conditions | Cell-free tubulin polymerization assays |

Provides a more stringent positive control for identifying and benchmarking novel microtubule-destabilizing agents.

Lipophilicity and Membrane Partitioning

The N-methyl substitution in vinblastine renders it more lipophilic than vincristine (N-formyl). Vinblastine exhibits a higher Log P (approx. 3.6-3.7) compared to vincristine (approx. 2.6-2.8) [1]. This quantitative difference in lipophilicity drastically alters its encapsulation efficiency and release kinetics in liposomal drug delivery models.

| Evidence Dimension | Partition Coefficient (Log P) |

| Target Compound Data | ~3.6 - 3.7 (Vinblastine) |

| Comparator Or Baseline | ~2.6 - 2.8 (Vincristine) |

| Quantified Difference | ~1.0 log unit higher lipophilicity |

| Conditions | Octanol-water partition coefficient modeling |

Critical for engineers designing lipid nanoparticles or liposomes, as it dictates drug loading capacity and membrane retention.

High-Throughput Screening (HTS) of Tubulin Modulators

Because of its high aqueous solubility (≥50 mg/mL) and strong tubulin binding affinity, vinblastine sulfate serves as a highly effective positive control for cell-free tubulin polymerization assays, avoiding DMSO interference [REFS-1, REFS-3].

Longitudinal Cell Culture Studies

The extended aqueous stability of the N-methyl group (t1/2 ~150 days at 25°C) allows researchers to use single-batch reconstituted stock solutions over extended experimental timelines without the rapid degradation observed in N-formyl analogs [2].

Development of Liposomal and Nanoparticle Delivery Systems

The specific Log P profile of vinblastine (~3.7) makes it a critical candidate for evaluating hydrophobic drug loading and release kinetics in novel lipid-based nanocarriers, behaving fundamentally differently from the less lipophilic vincristine [4].

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 5388983, Vinblastine sulfate.

- [2] Stable aqueous formulations of vinca alkaloids. Patent GB2125292A.

- [3] Lobert, S., et al. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine. Cancer Research 56.22 (1996): 5186-5192.

- [4] Network-Based Analysis and ADMET Profiling of Vinblastine and Vincristine. Int J Pharm Sci. 2025.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.95%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (98.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (98.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

NCI Cancer Drugs

Drugs in the ABVD combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vinblastine Sulfate ; D = Dacarbazine

ABVD is used to treat: Hodgkin lymphoma.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Cellular process

Cytoskeleton

TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Corrosive;Irritant

Other CAS

18556-44-0

Use Classification

Dates

Explore Compound Types